

2,4-Difluoro-3-formylbenzonitrile CAS number and supplier information

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 2,4-Difluoro-3-formylbenzonitrile

Cat. No.: B134528

[Get Quote](#)

An In-depth Technical Guide to 2,4-Difluoro-3-formylbenzonitrile

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: The compound **2,4-Difluoro-3-formylbenzonitrile** is a highly specific chemical structure for which a unique CAS number and extensive experimental data are not readily available in public databases. This guide has been compiled by leveraging data from structurally similar and isomeric compounds to provide a comprehensive technical overview. The information presented herein is intended for research and development purposes and should be used as a reference, with experimental validation recommended.

Core Compound Information

2,4-Difluoro-3-formylbenzonitrile, also known as 3-cyano-2,6-difluorobenzaldehyde, is a trifunctional aromatic compound containing nitrile, aldehyde, and two fluoride moieties. This combination of functional groups makes it a potentially valuable intermediate in the synthesis of complex molecules, particularly in the fields of medicinal chemistry and materials science. The presence of fluorine atoms can significantly alter the physicochemical properties of a molecule, often enhancing metabolic stability, binding affinity, and lipophilicity, which are desirable traits in drug candidates.

While a specific CAS number for **2,4-Difluoro-3-formylbenzonitrile** is not definitively catalogued, some suppliers may offer it through custom synthesis. Researchers are advised to inquire with chemical suppliers specializing in custom synthesis for its availability.

Physicochemical Properties (Inferred from Related Isomers)

The following table summarizes the expected and observed properties of **2,4-Difluoro-3-formylbenzonitrile**, based on data from closely related isomers. These values should be considered estimates and require experimental verification.

Property	Inferred/Observed Value	Data Source (Related Compound)
Molecular Formula	C ₈ H ₃ F ₂ NO	-
Molecular Weight	167.12 g/mol	-
Appearance	Expected to be a white to light yellow solid	Based on isomers like 2-Fluoro-4-formylbenzonitrile[1]
Melting Point (°C)	97 - 101	3,5-Difluoro-4-formylbenzonitrile[2]
Boiling Point (°C)	261.9 ± 40.0 (Predicted)	3,5-Difluoro-4-formylbenzonitrile[2]
Density (g/cm ³)	1.35 ± 0.1 (Predicted)	3,5-Difluoro-4-formylbenzonitrile[2]
Storage Conditions	Store under inert gas (nitrogen or Argon) at 2-8°C	3,5-Difluoro-4-formylbenzonitrile[2]

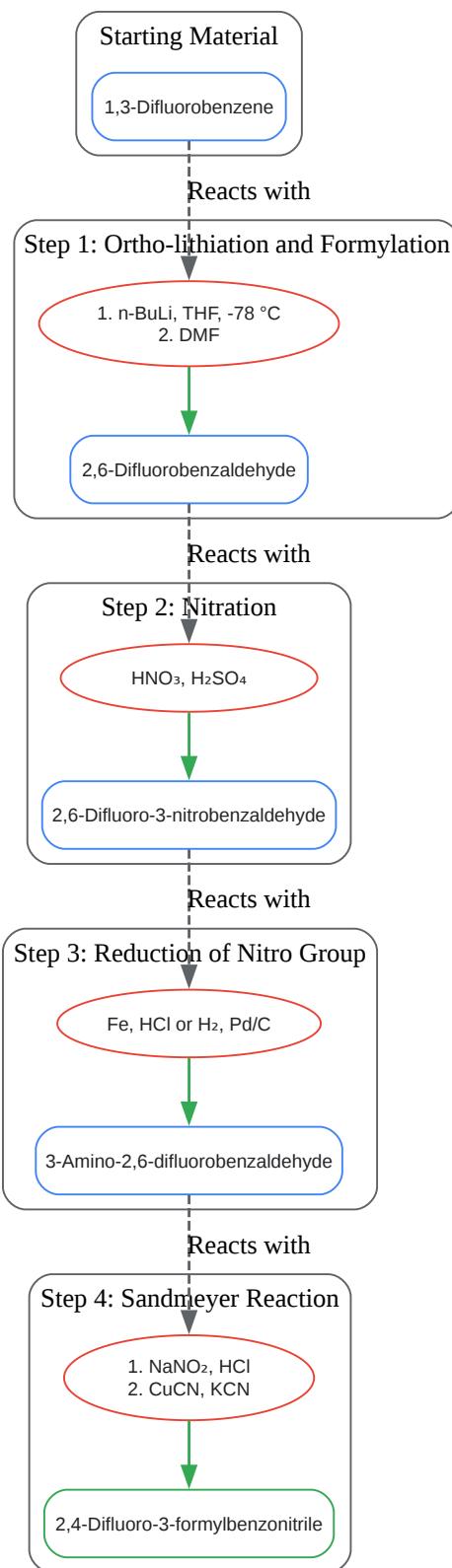
Supplier Information

As of late 2025, **2,4-Difluoro-3-formylbenzonitrile** is not widely listed by major chemical suppliers with a dedicated CAS number. However, companies specializing in custom synthesis may be able to provide this compound upon request. One such supplier that has listed the compound for quotation is:

- ChemUniverse

It is recommended to contact them and other custom synthesis providers directly to inquire about availability, lead times, and purity specifications.

Potential Applications in Research and Drug Development


Substituted benzonitriles and benzaldehydes are crucial building blocks in the development of pharmaceuticals and advanced materials.

- Medicinal Chemistry: The unique substitution pattern of **2,4-Difluoro-3-formylbenzonitrile** makes it an attractive scaffold for the synthesis of novel therapeutic agents. The nitrile group is a versatile functional handle that can be converted into various other groups, while the fluorinated aromatic ring can enhance drug-like properties. It could potentially serve as an intermediate for kinase inhibitors, antiviral drugs, or central nervous system agents.
- Materials Science: The presence of fluorine can impart desirable properties to polymers and other materials, such as thermal stability and chemical resistance. This compound could be explored as a monomer or cross-linking agent in the synthesis of high-performance polymers.
- Agrochemicals: Fluorinated aromatic compounds are frequently used in the development of modern pesticides and herbicides due to their enhanced biological activity.

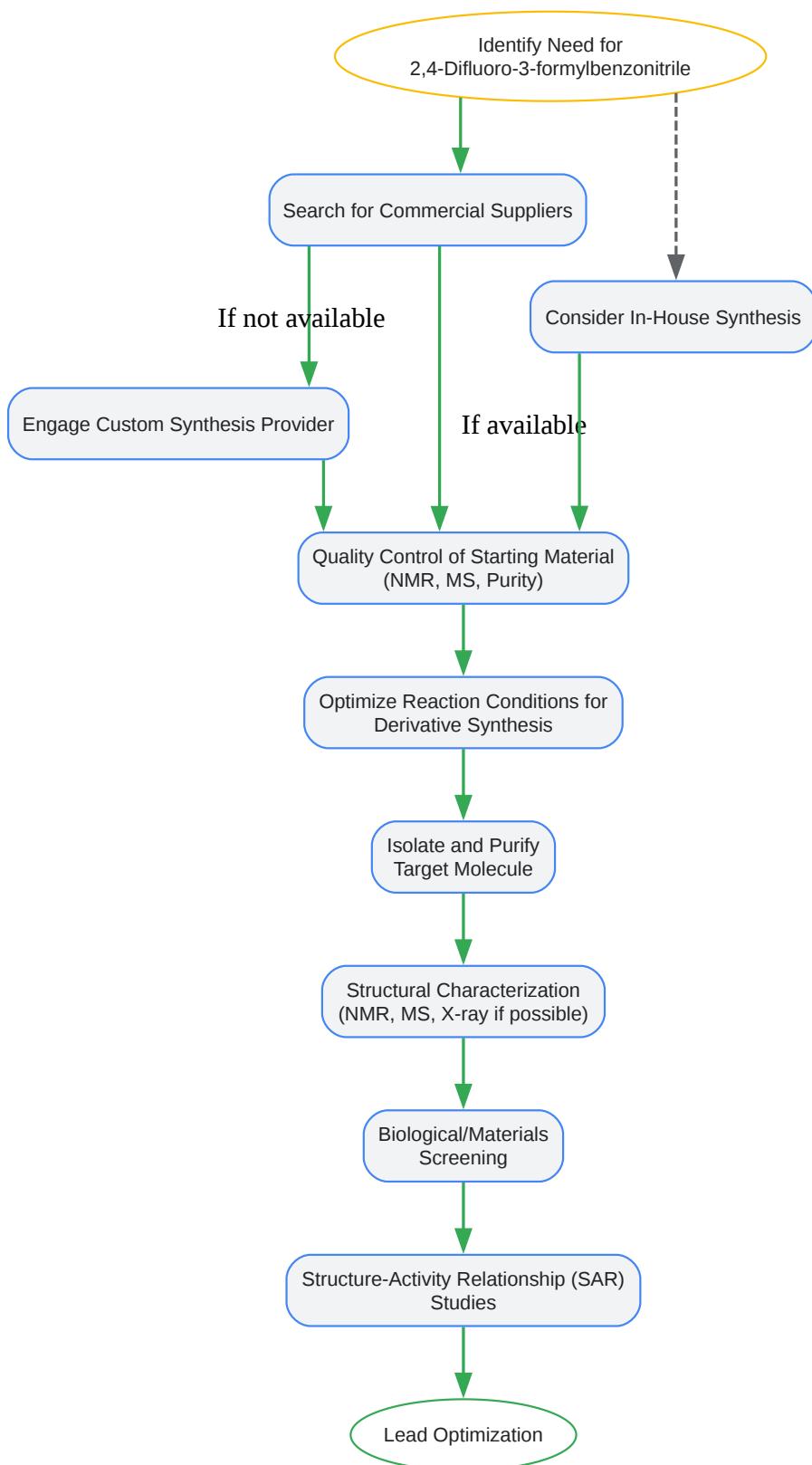
Experimental Protocols: A Proposed Synthesis Route

A definitive, published experimental protocol for the synthesis of **2,4-Difluoro-3-formylbenzonitrile** is not available. However, a plausible synthetic route can be proposed based on established organic chemistry reactions for analogous compounds. A potential starting material is 1,3-difluorobenzene.

Proposed Synthesis of **2,4-Difluoro-3-formylbenzonitrile**

[Click to download full resolution via product page](#)

Caption: Proposed multi-step synthesis pathway for **2,4-Difluoro-3-formylbenzonitrile**.


Detailed Methodologies for Key Steps (Hypothetical):

- Step 1: Ortho-lithiation and Formylation of 1,3-Difluorobenzene to yield 2,6-Difluorobenzaldehyde.
 - Dissolve 1,3-difluorobenzene in anhydrous tetrahydrofuran (THF) and cool the solution to -78 °C under an inert atmosphere (e.g., argon).
 - Slowly add a solution of n-butyllithium (n-BuLi) in hexanes while maintaining the low temperature.
 - Stir the reaction mixture at -78 °C for a specified time to allow for complete lithiation.
 - Add anhydrous N,N-dimethylformamide (DMF) to the reaction mixture and allow it to slowly warm to room temperature.
 - Quench the reaction with a saturated aqueous solution of ammonium chloride.
 - Extract the product with an organic solvent (e.g., diethyl ether or ethyl acetate), dry the organic layer over anhydrous magnesium sulfate, and concentrate under reduced pressure.
 - Purify the crude product by column chromatography or distillation.
- Step 4: Sandmeyer Reaction of 3-Amino-2,6-difluorobenzaldehyde.
 - Dissolve the 3-amino-2,6-difluorobenzaldehyde in an aqueous solution of hydrochloric acid and cool to 0-5 °C.
 - Slowly add an aqueous solution of sodium nitrite (NaNO₂) to form the diazonium salt.
 - In a separate flask, prepare a solution of copper(I) cyanide (CuCN) and potassium cyanide (KCN) in water.
 - Slowly add the cold diazonium salt solution to the cyanide solution.
 - Allow the reaction to warm to room temperature and stir for several hours.

- Extract the product with an organic solvent, wash the organic layer, dry, and concentrate.
- Purify the final product by column chromatography or recrystallization.

Logical Relationships and Experimental Workflow

The following diagram illustrates the logical workflow from compound identification to its potential application in a research context.

[Click to download full resolution via product page](#)

Caption: General experimental workflow for utilizing **2,4-Difluoro-3-formylbenzonitrile**.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. chemimpex.com [chemimpex.com]
- 2. 错误页 [amp.chemicalbook.com]
- To cite this document: BenchChem. [2,4-Difluoro-3-formylbenzonitrile CAS number and supplier information]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b134528#2-4-difluoro-3-formylbenzonitrile-cas-number-and-supplier-information]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com